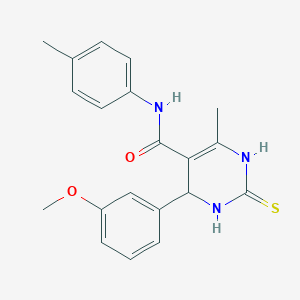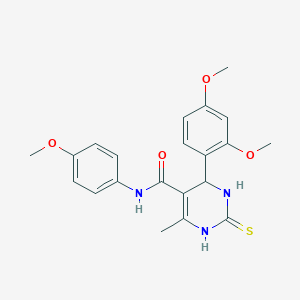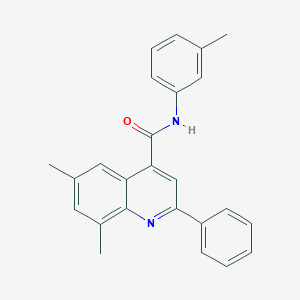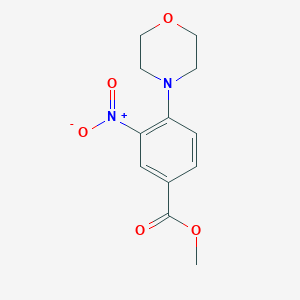![molecular formula C28H25ClN2O2 B409678 7-benzoyl-11-(4-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B409678.png)
7-benzoyl-11-(4-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-benzoyl-11-(4-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that features a benzoyl group, a chloro-phenyl group, and a hexahydro-dibenzo structure. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzoyl-11-(4-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the Friedel-Crafts acylation reaction to introduce the benzoyl group, followed by a series of nucleophilic aromatic substitution reactions to attach the chloro-phenyl group. The reaction conditions often require the use of strong acids like AlCl3 as catalysts and high temperatures to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in monitoring and controlling the reaction parameters, thereby improving the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-benzoyl-11-(4-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various types of chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-benzoyl-11-(4-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 7-benzoyl-11-(4-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The benzoyl and chloro-phenyl groups can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the hexahydro-dibenzo component.
Chlorobenzene: Contains the chloro-phenyl group but lacks the benzoyl and hexahydro-dibenzo components.
Dibenzoylmethane: Contains two benzoyl groups but lacks the chloro-phenyl and hexahydro-dibenzo components
Uniqueness
7-benzoyl-11-(4-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its combination of benzoyl, chloro-phenyl, and hexahydro-dibenzo structures. This unique combination imparts specific chemical and biological properties that are not found in simpler benzene derivatives.
Properties
Molecular Formula |
C28H25ClN2O2 |
|---|---|
Molecular Weight |
457g/mol |
IUPAC Name |
2-benzoyl-6-(4-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H25ClN2O2/c1-28(2)15-23-25(24(32)16-28)26(17-8-11-20(29)12-9-17)31-21-13-10-19(14-22(21)30-23)27(33)18-6-4-3-5-7-18/h3-14,26,30-31H,15-16H2,1-2H3 |
InChI Key |
DOTURBYBXGFDJW-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-bromo-2-(1H-indol-3-ylmethylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B409599.png)
![N-(2,5-Dimethyl-phenyl)-2-(5-o-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B409600.png)
![2-({4-[4-(benzyloxy)-3-ethoxyphenyl]-3-cyano-6-phenyl-2-pyridinyl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B409602.png)

methanone](/img/structure/B409605.png)
![(E)-ethyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B409606.png)

![N-acetyl-N-({1-[3,4-bis(methyloxy)phenyl]cyclopentyl}methyl)-4-nitrobenzamide](/img/structure/B409610.png)

![N~2~-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-2-FURAMIDE](/img/structure/B409612.png)
![3-hexyl-1-[(3-methylphenyl)carbonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B409613.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B409618.png)
